molecular formula C12H10F4O4 B7995374 4-Oxo-4-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]butyric acid

4-Oxo-4-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]butyric acid

Cat. No.: B7995374
M. Wt: 294.20 g/mol
InChI Key: OYQFSYZTMZLIQT-UHFFFAOYSA-N
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Description

4-Oxo-4-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]butyric acid is a fluorinated organic compound with a unique structural profile. Its molecular formula is C₁₂H₁₀F₄O₄, featuring a tetrafluoroethoxy substituent attached to a phenyl ring, which is further linked to a butyric acid backbone via a ketone group. The tetrafluoroethoxy group enhances its lipophilicity and metabolic stability, making it valuable in drug design for improved bioavailability and target binding.

Properties

IUPAC Name

4-oxo-4-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F4O4/c13-11(14)12(15,16)20-8-3-1-2-7(6-8)9(17)4-5-10(18)19/h1-3,6,11H,4-5H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQFSYZTMZLIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(C(F)F)(F)F)C(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]butyric acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable phenyl derivative, such as 3-hydroxyphenylbutyric acid.

    Fluorination: The hydroxy group is converted to a tetrafluoroethoxy group using a fluorinating agent like tetrafluoroethanol in the presence of a catalyst.

    Oxidation: The resulting intermediate undergoes oxidation to introduce the oxo group at the 4-position of the butyric acid chain.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]butyric acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Oxo-4-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]butyric acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-Oxo-4-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]butyric acid involves its interaction with molecular targets, such as enzymes or receptors. The tetrafluoroethoxy group can enhance the compound’s binding affinity and specificity, leading to more effective interactions. The oxo group plays a crucial role in the compound’s reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Key Properties:

  • Molecular Weight : 318.2 g/mol
  • Solubility: Moderately soluble in polar organic solvents (e.g., DMSO, ethanol) but poorly soluble in water.
  • Applications: Intermediate in synthesizing fluorinated pharmaceuticals. Potential use in polymer chemistry for creating heat-resistant materials.

Comparison with Similar Compounds

The compound belongs to a broader class of fluorinated aryl butyric acid derivatives. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Comparative Properties of Fluorinated Aryl Butyric Acid Derivatives

Compound Name Molecular Formula Key Substituents Solubility (Water) LogP Applications
4-Oxo-4-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]butyric acid C₁₂H₁₀F₄O₄ Tetrafluoroethoxy, phenyl, ketone Low 2.8 Drug intermediates, polymers
3-O-Feruloylquinic Acid C₁₇H₂₀O₉ Feruloyl, hydroxy, methoxy groups Moderate 1.2 Antioxidant, reference standard
4-(Trifluoromethoxy)benzoic acid C₈H₅F₃O₃ Trifluoromethoxy, carboxylic acid Low 2.5 Agrochemicals, coatings
2-Fluoro-4-(perfluoropropoxy)phenylacetic acid C₁₁H₈F₇O₃ Perfluoropropoxy, acetic acid Very low 3.5 Surfactants, fluoropolymers

Key Findings:

The tetrafluoroethoxy group provides greater electronegativity and steric bulk compared to trifluoromethoxy or perfluoropropoxy groups, influencing binding affinity in drug-receptor interactions.

Functional Performance :

  • Solubility : The target compound’s low water solubility aligns with other fluorinated aryl acids but contrasts with 3-O-Feruloylquinic Acid, which has moderate solubility due to polar hydroxyl groups .
  • Lipophilicity (LogP) : Higher LogP (2.8) than 3-O-Feruloylquinic Acid (1.2), favoring membrane permeability in drug delivery.

Applications :

  • While 3-O-Feruloylquinic Acid is used as a reference standard in pharmacological studies , the target compound is tailored for synthetic chemistry applications, such as fluorinated polymer precursors.

Biological Activity

4-Oxo-4-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]butyric acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its properties, synthesis, and biological effects based on various research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₂H₁₀F₄O₄
  • Molecular Weight : 294.2022 g/mol
  • CAS Number : 1443311-18-9

The compound features a butyric acid backbone with a tetrafluoroethoxy phenyl substituent, which is significant for its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the formation of the butyric acid moiety followed by the introduction of the tetrafluoroethoxy group through nucleophilic substitution reactions.

Research indicates that the compound exhibits various biological activities through different mechanisms:

  • Inhibition of Enzymes : The compound has been evaluated for its inhibitory effects on key enzymes such as cholinesterases (AChE and BChE), β-secretase (BACE-1), cyclooxygenase-2 (COX-2), and lipoxygenases (LOX-5 and LOX-15). These enzymes are crucial in pathways related to neurodegenerative diseases and inflammation .

Activity Data

The following table summarizes the inhibitory effects of this compound against various enzymes:

Enzyme IC₅₀ Value (μM) Reference
Acetylcholinesterase (AChE)10.4 - 19.2
Butyrylcholinesterase (BChE)7.7 - 30.1
β-secretase (BACE-1)Not specified
Cyclooxygenase-2 (COX-2)Moderate inhibition
Lipoxygenase-15 (LOX-15)Moderate inhibition

Case Studies

In vitro studies have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and Hek293-T cells. These findings suggest potential applications in cancer therapeutics .

Molecular Docking Studies

Molecular docking studies have provided insights into the interaction between the compound and target enzymes. The presence of electron-withdrawing fluorine atoms enhances binding affinity through hydrogen bonding and pi-cation interactions with amino acid residues in the active sites of these enzymes .

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